molecular formula C9H10N2 B12093656 (2-Amino-3-methylphenyl)acetonitrile

(2-Amino-3-methylphenyl)acetonitrile

Cat. No.: B12093656
M. Wt: 146.19 g/mol
InChI Key: QTYRTNRMFUZQBD-UHFFFAOYSA-N
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Description

(2-Amino-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, featuring an amino group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-methylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (70-80°C) for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(2-Amino-3-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-3-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the aromatic ring.

    2-Amino-3-methylbenzonitrile: Similar structure but without the acetonitrile moiety.

    Thiazoles: Compounds with a different heterocyclic structure but similar biological activities.

Uniqueness

(2-Amino-3-methylphenyl)acetonitrile is unique due to its combination of an aromatic ring, amino group, and nitrile group

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(2-amino-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3

InChI Key

QTYRTNRMFUZQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)N

Origin of Product

United States

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